![molecular formula C₁₉H₂₁N₅O₉ B1142069 2-Azido-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-gluconimidic Acid δ-Lactone, 3,4,6-Triacetate CAS No. 1228178-12-8](/img/no-structure.png)
2-Azido-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-gluconimidic Acid δ-Lactone, 3,4,6-Triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Azido-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-gluconimidic Acid δ-Lactone, 3,4,6-Triacetate” is a chemical compound with the molecular formula C19H21N5O9 and a molecular weight of 463.4 . It is an intermediate in the preparation of 2-Acetamido-2-deoxy-D-gluconohydroximolactone (PUGNAc) .
Physical And Chemical Properties Analysis
This compound appears as an off-white to brownish-yellow solid . It has slight solubility in DMSO and methanol . The melting point is between 58-61°C .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Preparation of Perbenzylated Derivatives : The oxidation of perbenzylated 2-azido-2-deoxy-d-hexono-1,5-lactones, including gluco and mannopyranoses, results in the formation of corresponding lactone derivatives. This process involves the use of dimethyl sulfoxide (DMSO) and acetic anhydride, demonstrating the chemical reactivity and potential for creating various derivatives of the substance (Ayadi, Czernecki & Xie, 1996).
Trisubstrate Analogue Synthesis : Phenyl 1-azido-tri-O-benzyl-I-deoxy-2-seleno-α-l-fuco-heptulopyranoside, derived from perbenzylated l-fucono-1,5-lactone, is used in the preparation of trisubstrate analogues for α(1→3)fucosyltransferase, highlighting the compound's utility in designing potential enzyme inhibitors (Heskamp et al., 1995).
Propriétés
| { "Design of Synthesis Pathway": "The synthesis pathway of 2-Azido-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-gluconimidic Acid δ-Lactone, 3,4,6-Triacetate involves the protection of D-glucose followed by the reaction of the protected glucose with phenyl isocyanate to obtain the intermediate N-phenylcarbamate. The N-phenylcarbamate is then reacted with sodium azide to obtain the azido compound, which is further reacted with N-phenylcarbonyl chloride to obtain the final product.", "Starting Materials": [ "D-glucose", "Acetic anhydride", "Pyridine", "Phenyl isocyanate", "Sodium azide", "N-phenylcarbonyl chloride" ], "Reaction": [ "Protection of D-glucose using acetic anhydride and pyridine to obtain 1,2,3,4,6-pentaacetyl-D-glucose", "Reaction of 1,2,3,4,6-pentaacetyl-D-glucose with phenyl isocyanate in dry pyridine to obtain N-phenylcarbamate", "Reaction of N-phenylcarbamate with sodium azide in DMF at room temperature to obtain 2-Azido-2-deoxy-N-phenylcarbamate", "Reaction of 2-Azido-2-deoxy-N-phenylcarbamate with N-phenylcarbonyl chloride in THF at room temperature to obtain 2-Azido-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-gluconimidic Acid δ-Lactone, 3,4,6-Triacetate" ] } | |
Numéro CAS |
1228178-12-8 |
Formule moléculaire |
C₁₉H₂₁N₅O₉ |
Poids moléculaire |
463.4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B1141988.png)

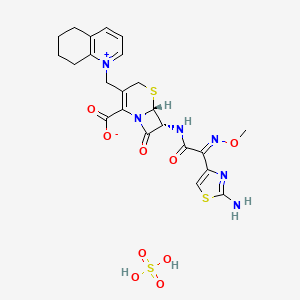
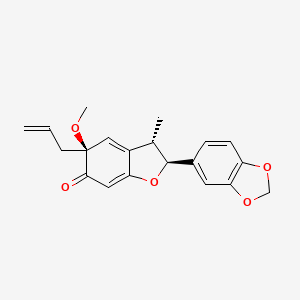
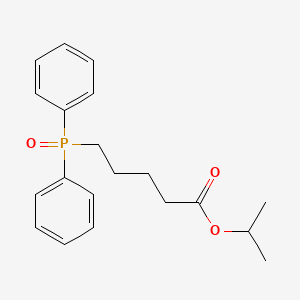
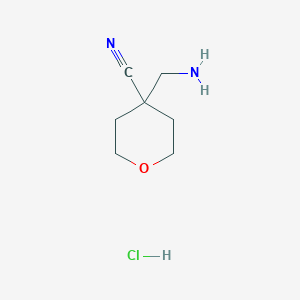
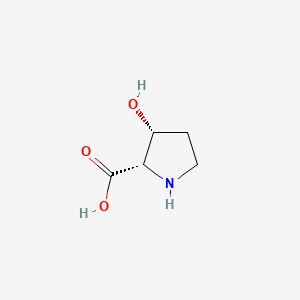
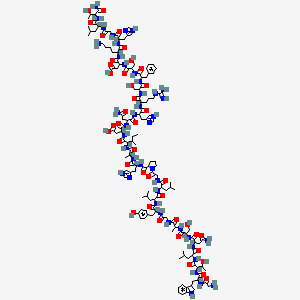



![Bromo-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B1142010.png)